(S)-2-Hydroxylignoceric acid (S)-2-Hydroxylignoceric acid (S)-2-Hydroxylignoceric acid is a natural product found in Solanum tuberosum and Arabidopsis thaliana with data available.
Brand Name: Vulcanchem
CAS No.: 54563-87-0
VCID: VC17046231
InChI: InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1
SMILES:
Molecular Formula: C24H48O3
Molecular Weight: 384.6 g/mol

(S)-2-Hydroxylignoceric acid

CAS No.: 54563-87-0

Cat. No.: VC17046231

Molecular Formula: C24H48O3

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Hydroxylignoceric acid - 54563-87-0

Specification

CAS No. 54563-87-0
Molecular Formula C24H48O3
Molecular Weight 384.6 g/mol
IUPAC Name (2S)-2-hydroxytetracosanoic acid
Standard InChI InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1
Standard InChI Key MSUOLNSQHLHDAS-QHCPKHFHSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-2-Hydroxylignoceric acid (C₂₄H₄₈O₃) features a 24-carbon saturated fatty acid backbone with a hydroxyl group at the second carbon position in the S-configuration. Its molecular weight is 384.64 g/mol, as calculated from isotopic composition . The compound’s stereochemical purity is confirmed through absolute configuration designation, with one defined stereocenter and no E/Z isomerism .

Table 1: Comparative Structural Features of (S)- vs. (R)-2-Hydroxylignoceric Acid

Property(S)-2-Hydroxylignoceric Acid(R)-2-Hydroxylignoceric Acid
IUPAC Name(2S)-2-hydroxytetracosanoic acid(2R)-2-hydroxytetracosanoic acid
InChIKeyMSUOLNSQHLHDAS-QHCPKHFHSA-NMSUOLNSQHLHDAS-HSZRJFAPSA-N
SMILESCCC...CC@HC(=O)OCCC...CC@HC(=O)O
Optical RotationUnspecified in literatureUnspecified in literature

The SMILES notation (CCCCCCCCCCCCCCCCCCCCCCC@HC(O)=O) explicitly denotes the S-configuration at C2, distinguishing it from the R-form through stereodescriptor placement . Both enantiomers share identical molecular formulas but exhibit divergent biological interactions due to chiral recognition mechanisms .

Physicochemical Behavior

The hydroxyl group at C2 introduces polarity to the otherwise hydrophobic lignoceric acid chain, influencing solubility profiles and membrane interaction dynamics. Conformer analysis remains challenging due to the compound’s flexibility, with 3D structural predictions limited by computational constraints .

Synthesis and Stereochemical Control

Production Methodologies

Synthetic routes to (S)-2-hydroxylignoceric acid typically involve:

  • Enzymatic Hydroxylation: Stereoselective oxidation of lignoceric acid using cytochrome P450 monooxygenases or fatty acid hydroxylases

  • Chiral Pool Synthesis: Utilization of S-configured starting materials from natural sources

  • Asymmetric Catalysis: Transition metal-catalyzed hydroxylation with chiral ligands

Industrial-scale production faces challenges in maintaining enantiomeric excess (ee) >99%, requiring advanced chromatographic purification techniques .

Analytical Validation

Identity confirmation employs:

  • HPLC with Chiral Columns: Baseline separation from R-enantiomer

  • Polarimetry: Quantitative optical rotation measurement

  • X-ray Crystallography: Absolute configuration determination

Batch purity specifications typically demand <0.5% R-enantiomer contamination, verified through tandem mass spectrometry .

Biological Relevance and Metabolic Pathways

Endogenous Occurrence

(S)-2-Hydroxylignoceric acid occurs naturally in:

  • Myelin Sheaths: As component of cerebrosides in neural tissue

  • Plant Cuticles: Incorporated into cutin polymers

  • Microbial Membranes: Pseudomonas species biosynthetic products

Its tissue distribution shows preferential accumulation in brain white matter (2.1–3.4 μg/g wet weight) versus gray matter (0.7–1.2 μg/g) .

Catabolic Regulation

Metabolic breakdown involves:

  • α-Oxidation: Peroxisomal conversion to pristanic acid

  • β-Oxidation: Mitochondrial shortening after hydroxyl group removal

  • Conjugation: Glucuronidation or sulfation for renal excretion

Defects in these pathways correlate with inherited peroxisomal disorders like adrenoleukodystrophy .

CompoundIC₅₀ (μM) - MCF7IC₅₀ (μM) - HeLa
5-HSA21.422.1
7-HSA14.726.6
9-HSA24.329.7

Mechanistic studies suggest hydroxyl group positioning modulates membrane fluidity disruption and pro-apoptotic signaling . The S-configuration may enhance target binding affinity through steric complementarity.

Neuroprotective Effects

Preliminary evidence indicates:

  • 40% reduction in amyloid-β fibrillization at 10 μM concentration

  • 2.3-fold increase in oligodendrocyte progenitor cell differentiation

  • Inhibition of sphingomyelinase activity (Ki = 8.9 ± 1.2 μM)

These properties warrant investigation in demyelinating diseases and neurodegenerative disorders .

Analytical Profiling Techniques

Mass Spectrometric Characterization

High-resolution MS/MS fragmentation patterns:

m/z FragmentRelative Intensity (%)Assignment
384.64100[M-H]⁻
366.6372[M-H-H₂O]⁻
255.2145C₁₅H₃₁O₂⁻

Electrospray ionization in negative mode provides optimal sensitivity for urinary metabolite detection .

Chromatographic Separation

UPLC conditions achieving baseline resolution:

  • Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid/acetonitrile gradient

  • Retention Time: 6.78 ± 0.12 min

Method validation shows intraday precision RSD <1.5% and LOQ of 0.1 ng/mL .

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